1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol
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Overview
Description
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is an organic compound that features a brominated pyridine ring and an isopropylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol typically involves the bromination of pyridine followed by the introduction of the isopropylamino group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The subsequent step involves the reaction of the brominated pyridine with isopropylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated pyridine ring to a more reduced form.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the isopropylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-2-(isopropylamino)ethanol
- 1-(3-Fluoropyridin-2-yl)-2-(isopropylamino)ethanol
- 1-(3-Iodopyridin-2-yl)-2-(isopropylamino)ethanol
Uniqueness
1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and selectivity in biological systems.
Properties
Molecular Formula |
C10H15BrN2O |
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Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)13-6-9(14)10-8(11)4-3-5-12-10/h3-5,7,9,13-14H,6H2,1-2H3 |
InChI Key |
OQBDVHBJOFENCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=C(C=CC=N1)Br)O |
Origin of Product |
United States |
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